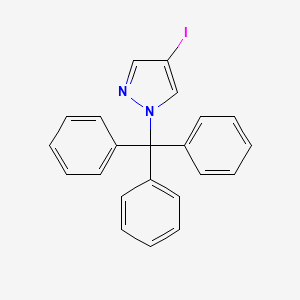

4-Iodo-1-trityl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1-tritylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17IN2/c23-21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEYQAFIQWSUOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571501 | |

| Record name | 4-Iodo-1-(triphenylmethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191980-54-8 | |

| Record name | 4-Iodo-1-(triphenylmethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191980-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-1-(triphenylmethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Iodo-1-trityl-1H-pyrazole synthesis protocol

An In-depth Technical Guide to the Synthesis of 4-Iodo-1-trityl-1H-pyrazole

Authored by a Senior Application Scientist

Introduction: The Strategic Value of this compound

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," a core structural motif present in a multitude of approved therapeutic agents, from anti-cancer drugs like ruxolitinib to anti-inflammatory agents like celecoxib.[1][2] Its unique electronic properties and metabolic stability make it a cornerstone of drug design. The strategic functionalization of this scaffold is paramount for developing novel chemical entities with tailored biological activities.

This guide focuses on the synthesis of this compound, a highly valuable intermediate for drug development professionals. The introduction of an iodine atom at the C4 position creates a versatile synthetic handle, enabling a wide array of subsequent cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[1][3] This allows for the construction of complex molecular architectures from a simple, stable precursor.

The addition of the N-trityl (triphenylmethyl) group serves two primary purposes. First, as a bulky N-protecting group, it enhances the solubility of the pyrazole core in common organic solvents, simplifying handling and reaction setup. Second, its acid-labile nature allows for straightforward deprotection under mild conditions that are orthogonal to many other synthetic transformations, a critical feature in multi-step synthesis.[4][5] This intermediate has been instrumental in the synthesis of complex natural products and their analogs, such as the pyrazole alkaloid withasomnine.[6]

This document provides a comprehensive, field-proven protocol for the reliable synthesis of this compound, detailing the underlying chemical principles, step-by-step procedures, and critical safety considerations.

Overall Synthetic Strategy

The most efficient and widely adopted strategy for preparing this compound involves a two-step sequence starting from commercially available 4-iodopyrazole. This approach circumvents potential challenges with regioselectivity that could arise from iodinating the pre-formed 1-trityl-1H-pyrazole.

The workflow is as follows:

-

Starting Material Acquisition/Synthesis : Begin with 4-iodopyrazole. While commercially available, a reliable protocol for its synthesis from pyrazole is also discussed for completeness.

-

N-Protection Reaction : Perform an N-tritylation of 4-iodopyrazole using trityl chloride under basic conditions to yield the final product.

Caption: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of the Key Precursor: 4-Iodopyrazole

While 4-iodopyrazole can be sourced from commercial vendors, synthesizing it in-house is often a cost-effective option. The method of choice is the direct electrophilic iodination of the pyrazole ring, which demonstrates high regioselectivity for the C4 position due to the electronic nature of the heterocycle.[1] Among several effective iodinating systems, the use of N-Iodosuccinimide (NIS) is particularly advantageous due to its mild nature and high efficiency, especially for less reactive substrates.[1][7]

Reaction Mechanism: Electrophilic Aromatic Substitution

The pyrazole ring is an electron-rich aromatic system. The iodination proceeds via a classic electrophilic aromatic substitution mechanism. In this reaction, an electrophilic iodine species, generated from the iodinating agent, is attacked by the π-electron system of the pyrazole ring. The C4 position is the most nucleophilic and sterically accessible, leading to a highly regioselective substitution. A subsequent deprotonation step restores the aromaticity of the ring, yielding the 4-iodopyrazole product.

Caption: Simplified mechanism for the electrophilic iodination of pyrazole.

Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)

This protocol is adapted from established procedures for the effective iodination of pyrazole derivatives.[7]

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Molar Eq. |

| Pyrazole | 68.08 | 0.68 g | 1.0 |

| N-Iodosuccinimide (NIS) | 224.99 | 2.47 g | 1.1 |

| Acetonitrile (MeCN) | 41.05 | 30 mL | - |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Sat. aq. Na₂S₂O₃ | - | 2 x 20 mL | - |

| Sat. aq. NaHCO₃ | - | 20 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | ~5 g | - |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add pyrazole (1.0 eq).

-

Reagent Addition: Add acetonitrile (30 mL) to dissolve the pyrazole. Once dissolved, add N-Iodosuccinimide (NIS, 1.1 eq) to the solution in one portion.

-

Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.

-

Expert Tip: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 ethyl acetate/hexane eluent system. The reaction is complete when the pyrazole spot (visualized with iodine or KMnO₄ stain) is no longer visible.

-

-

Work-up: a. Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator. b. Dilute the residue with dichloromethane (DCM, 60 mL). c. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃, 2 x 20 mL) to quench any remaining NIS and iodine, followed by saturated aqueous sodium bicarbonate (NaHCO₃, 20 mL) to remove any acidic byproducts, and finally with brine (20 mL).[7]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 4-iodopyrazole can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 30%).[7] The product is typically a white to off-white solid.

-

Expected Yield: 85-95%.

-

Melting Point: 108-110 °C.[8]

-

Part 2: Synthesis of this compound

With the 4-iodopyrazole precursor in hand, the final step is the installation of the trityl protecting group. This is a standard N-alkylation procedure using trityl chloride in the presence of a non-nucleophilic base.

Reaction Mechanism: N-Tritylation

The N-tritylation of pyrazole proceeds via an SN1-like mechanism. The bulky nature of the trityl group and the stability of the trityl cation favor this pathway. The base, typically triethylamine, deprotonates the acidic N-H of the pyrazole, forming the nucleophilic pyrazolide anion. This anion then attacks the electrophilic carbon of the trityl chloride (or the pre-formed trityl cation), resulting in the N-tritylated product. The base also serves to neutralize the HCl generated during the reaction.[5]

Experimental Protocol: N-Tritylation of 4-Iodopyrazole

This robust protocol is based on standard N-protection methodologies for nitrogen-containing heterocycles.[5]

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Molar Eq. |

| 4-Iodopyrazole | 193.97 | 1.94 g | 1.0 |

| Trityl Chloride (TrCl) | 278.78 | 3.07 g | 1.1 |

| Triethylamine (Et₃N) | 101.19 | 2.1 mL (15 mmol) | 1.5 |

| Dichloromethane (DCM), anhydrous | 84.93 | 50 mL | - |

| Deionized Water | 18.02 | 30 mL | - |

| Brine | - | 30 mL | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | ~5 g | - |

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodopyrazole (1.0 eq) and anhydrous dichloromethane (DCM, 50 mL).

-

Reagent Addition: Add triethylamine (Et₃N, 1.5 eq) to the stirred solution. Cool the flask to 0 °C in an ice bath. Add trityl chloride (1.1 eq) portion-wise over 5 minutes.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).

-

Trustworthiness Check: Monitor the reaction by TLC (20:80 ethyl acetate/hexane). The disappearance of the 4-iodopyrazole starting material and the appearance of a new, less polar spot indicates product formation.

-

-

Work-up: a. Quench the reaction by adding deionized water (30 mL). b. Transfer the mixture to a separatory funnel and separate the layers. c. Wash the organic layer sequentially with water (30 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically an off-white or yellowish solid. It can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel (eluting with 5-10% ethyl acetate in hexane) to yield the pure product.

-

Expected Yield: 80-90%.

-

Appearance: White to pale yellow solid.

-

Product Characterization

This compound

Expected Spectroscopic Data:

-

¹H NMR (in CDCl₃):

-

δ 7.55-7.60 (s, 1H, pyrazole C5-H)

-

δ 7.40-7.45 (s, 1H, pyrazole C3-H)

-

δ 7.10-7.35 (m, 15H, aromatic protons of trityl group)

-

Note: The exact chemical shifts of the pyrazole protons can be influenced by the solvent and substitution.[11]

-

-

¹³C NMR (in CDCl₃): Expect signals corresponding to the pyrazole carbons (one iodinated carbon at a low field, two CH carbons) and the aromatic carbons of the trityl group, as well as the quaternary trityl carbon.

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

N-Iodosuccinimide (NIS): Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust. Handle in accordance with good industrial hygiene and safety procedures.[12][13][14]

-

Trityl Chloride: Corrosive. Causes severe skin burns and eye damage. Reacts with water. Handle with care in a dry environment.

-

Triethylamine (Et₃N): Flammable liquid and vapor. Toxic if inhaled and corrosive. Use in a well-ventilated area.

-

Dichloromethane (DCM): Suspected of causing cancer. Handle with appropriate engineering controls and PPE.

-

Acids and Bases: Strong acids and bases are corrosive and should be handled with extreme care.[7]

In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[15] For spills, contain the material and dispose of it as hazardous waste according to institutional guidelines.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 5. total-synthesis.com [total-synthesis.com]

- 6. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Iodo-1-(triphenylmethyl)-1H-pyrazole | C22H17IN2 | CID 15324479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound CAS#: 191980-54-8 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. synquestlabs.com [synquestlabs.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. echemi.com [echemi.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

physicochemical properties of 4-Iodo-1-trityl-1H-pyrazole

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-Iodo-1-trityl-1H-pyrazole

Executive Summary

This compound is a key synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. Its structure combines two critical features: the pyrazole core, a "privileged scaffold" found in numerous approved pharmaceuticals, and a strategically placed iodine atom, which serves as a versatile handle for advanced synthetic transformations such as cross-coupling reactions.[1][2] The bulky trityl (triphenylmethyl) group acts as a robust protecting group for the pyrazole nitrogen, enabling regioselective functionalization at the 4-position. This guide provides a comprehensive overview of the core , outlines protocols for its characterization, and discusses its strategic application in complex molecule synthesis, thereby offering a valuable resource for scientists leveraging this compound in their research endeavors.

Molecular Identity and Structural Framework

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and fundamental identifiers. This compound is defined by a pyrazole ring substituted at the 4-position with an iodine atom and at the 1-position with a triphenylmethyl (trityl) group.

Chemical Structure

The trityl group's steric bulk is a defining feature, influencing the molecule's solubility, reactivity, and crystalline nature. The iodine atom at the C4 position is the primary site for synthetic modification.

Caption: 2D representation of this compound.

Key Chemical Identifiers

A summary of essential identifiers is crucial for accurate documentation, procurement, and regulatory compliance.

| Identifier | Value | Source(s) |

| CAS Number | 191980-54-8 | [3][4][5] |

| Molecular Formula | C₂₂H₁₇IN₂ | [3][4] |

| Molecular Weight | 436.29 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| InChI | InChI=1S/C22H17IN2/c23-21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | [4] |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)I |

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both reactive and biological systems, influencing everything from solvent selection to potential bioavailability.

| Property | Value | Notes | Source(s) |

| Boiling Point | 537.3 ± 50.0 °C | Predicted value; high due to large molecular mass. | [3] |

| Density | 1.40 ± 0.1 g/cm³ | Predicted value. | [3] |

| Melting Point | Not experimentally reported. | Expected to be a high-melting solid. For comparison, the parent 4-iodopyrazole melts at 108-110 °C.[6][7] | |

| Computed logP | 5.7 | Indicates high lipophilicity and poor water solubility. | [4] |

| Physical State | Solid | Typically a white to off-white crystalline powder. | [8] |

Solubility Profile: A Tale of Two Moieties

The solubility of this compound is a direct consequence of its amphipathic-like structure at the molecular level.

-

High Solubility in Non-Polar Organic Solvents: The large, greasy trityl group, composed of three phenyl rings, dominates the molecular surface. This makes the compound readily soluble in chlorinated solvents (dichloromethane, chloroform), ethers (THF, diethyl ether), and aromatic hydrocarbons (toluene).

-

Poor Solubility in Polar Solvents: Conversely, the same lipophilic character renders the compound virtually insoluble in water and other highly polar protic solvents. While the pyrazole core contains polar nitrogen atoms, their influence is masked by the overwhelming non-polar trityl group.

This solubility profile is a critical experimental parameter. For synthetic reactions, dichloromethane or THF are common choices, while purification via crystallization might involve a solvent/anti-solvent system like ethyl acetate/hexanes.

Spectroscopic Signature for Characterization

Confirming the identity and purity of a synthesized compound is paramount. While a public reference spectrum is not available, the expected spectroscopic data can be reliably predicted based on its chemical structure. This serves as a self-validating system when performing characterization.

Predicted ¹H NMR Spectrum (in CDCl₃)

-

Trityl Protons (Ar-H): A complex multiplet between δ 7.10-7.50 ppm, integrating to 15 protons. This signal is characteristic of the monosubstituted phenyl rings of the trityl group.

-

Pyrazole Protons (H3 & H5): Two distinct singlets are expected in the aromatic region, typically between δ 7.50-8.00 ppm. The exact chemical shifts will be influenced by the electronic effects of the iodine and the N-trityl substitution. These signals, each integrating to 1 proton, are diagnostic for the pyrazole core.

Predicted ¹³C NMR Spectrum (in CDCl₃)

-

Trityl Carbons: Multiple signals in the δ 125-145 ppm range corresponding to the aromatic carbons of the trityl group, plus a key quaternary carbon signal for the central carbon of the trityl group (C(Ph)₃).

-

Pyrazole Carbons: Three signals are expected for the pyrazole ring. The iodinated carbon (C4) will appear at a lower field (further upfield) than the other two carbons (C3 and C5) due to the heavy atom effect of iodine.

Mass Spectrometry (EI or ESI)

-

Molecular Ion (M⁺): The primary peak of interest would be the molecular ion peak corresponding to the exact mass of the compound (C₂₂H₁₇IN₂), which is calculated to be 436.04365 Da.[4]

-

Key Fragmentation Pattern: A hallmark of trityl-protected compounds is the facile loss of the trityl group. A prominent peak at m/z = 243, corresponding to the stable triphenylmethyl cation ([C(C₆H₅)₃]⁺), would be strong evidence for the compound's structure.

Synthesis and Strategic Application in Drug Discovery

The true value of this compound lies not in its final properties, but in its role as a versatile building block for creating more complex molecules with potential therapeutic value.

Rationale for Use: The Protected Halogenated Scaffold

The pyrazole nucleus is a privileged structure in medicinal chemistry, appearing in drugs for cancer, inflammation, and infectious diseases.[1][9] The synthetic utility of this specific reagent is threefold:

-

N-H Protection: The trityl group protects the acidic N-H proton of the pyrazole, preventing unwanted side reactions and directing reactivity to other sites.

-

Regiocontrol: By installing the protecting group first, functionalization is directed specifically to the carbon positions.

-

Cross-Coupling Handle: The C-I bond is an excellent substrate for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of new carbon-carbon and carbon-heteroatom bonds.[9][10]

General Synthetic Workflow

The use of this compound typically follows a logical sequence of protection, functionalization, and deprotection to yield a desired target molecule.

Caption: Synthetic workflow using this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard method for the N-tritylation of 4-iodopyrazole. The choice of a non-nucleophilic base like triethylamine is crucial to prevent side reactions with the trityl chloride.

Materials:

-

4-Iodopyrazole (1.0 eq)

-

Trityl chloride (1.1 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add 4-iodopyrazole and anhydrous DCM.

-

Stir the solution until all solids have dissolved.

-

Add triethylamine to the solution via syringe.

-

Add trityl chloride portion-wise over 5 minutes. A white precipitate of triethylamine hydrochloride may form.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization or column chromatography to yield the final product.

Experimental Protocol: Characterization Workflow

This workflow provides a self-validating system to confirm the successful synthesis of the target compound.

Steps:

-

Melting Point Analysis: Determine the melting point of the purified solid. A sharp melting range indicates high purity.

-

NMR Spectroscopy: Dissolve a small sample in CDCl₃ and acquire ¹H and ¹³C NMR spectra. Confirm the presence of the characteristic trityl and pyrazole signals and the correct integration ratios as described in Section 3.1.

-

Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass of the compound, providing definitive proof of its elemental composition.

-

Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the final product, which should typically be >95% for use in subsequent synthetic steps.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and disposal information.

Conclusion

This compound is more than a simple chemical; it is a strategically designed tool for modern organic synthesis. Its physicochemical properties, dominated by the lipophilic trityl group, make it well-suited for reactions in common organic solvents. The combination of a stable protecting group and a reactive iodine handle on a medicinally relevant pyrazole core provides researchers with a reliable and versatile intermediate for the construction of novel and complex molecular architectures. A thorough understanding of its properties and characterization profile, as detailed in this guide, is essential for its effective and successful application in the pursuit of new therapeutic agents.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities | Semantic Scholar [semanticscholar.org]

- 3. This compound CAS#: 191980-54-8 [chemicalbook.com]

- 4. 4-Iodo-1-(triphenylmethyl)-1H-pyrazole | C22H17IN2 | CID 15324479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 191980-54-8 [chemicalbook.com]

- 6. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Iodopyrazole 99 3469-69-0 [sigmaaldrich.com]

- 8. 4-Iodo-1-methyl-1H-pyrazole 97 39806-90-1 [sigmaaldrich.com]

- 9. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Strategic Intermediate: A Technical Guide to 4-Iodo-1-trityl-1H-pyrazole in Modern Drug Discovery

For the discerning researcher and professional in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the plethora of heterocyclic intermediates, 4-Iodo-1-trityl-1H-pyrazole (CAS No. 191980-54-8) has emerged as a cornerstone in the construction of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies. This guide provides an in-depth technical overview of this versatile reagent, from its synthesis and characterization to its critical applications, underpinned by field-proven insights and a commitment to scientific integrity.

Physicochemical Properties and Structural Attributes

This compound is a white to off-white solid, valued for its stability and predictable reactivity. The strategic placement of the iodine atom at the C4 position and the bulky trityl protecting group at the N1 position are not arbitrary; they are deliberate choices that dictate the molecule's utility.

| Property | Value | Source |

| CAS Number | 191980-54-8 | --INVALID-LINK-- |

| Molecular Formula | C₂₂H₁₇IN₂ | --INVALID-LINK-- |

| Molecular Weight | 436.3 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | Generic Supplier Data |

| Storage | Keep in a dark place, Sealed in dry, Room Temperature | Generic Supplier Data |

The trityl group serves a dual purpose. Firstly, it offers steric hindrance, which can direct subsequent reactions to other positions of the pyrazole ring. Secondly, it enhances the solubility of the molecule in organic solvents, facilitating its use in a wider range of reaction conditions. The iodine atom at the C4 position is the key reactive handle, enabling a variety of powerful cross-coupling reactions.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved in a two-step sequence starting from 1H-pyrazole. This approach ensures high regioselectivity and yield.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-Iodo-1H-pyrazole (Step 1)

This protocol is a robust and scalable method for the regioselective iodination of pyrazole. The use of an in-situ generated electrophilic iodine species is key to its success.

Materials:

-

1H-Pyrazole

-

Iodine (I₂)

-

Ceric Ammonium Nitrate (CAN) or 30% Hydrogen Peroxide (H₂O₂)

-

Acetonitrile (MeCN) or Water

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 1H-pyrazole (1.0 eq) in acetonitrile or water, add iodine (1.1 eq).

-

If using CAN, slowly add a solution of CAN (1.2 eq) in the same solvent. If using H₂O₂, add it dropwise. The choice of oxidant depends on the desired reaction kinetics and work-up procedure; CAN often provides faster reaction times.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining iodine.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 4-iodo-1H-pyrazole can be purified by column chromatography on silica gel or by recrystallization.

Experimental Protocol: Synthesis of this compound (Step 2)

The introduction of the trityl group is a standard protection procedure. The choice of a non-nucleophilic base is crucial to prevent side reactions.

Materials:

-

4-Iodo-1H-pyrazole

-

Trityl chloride (TrCl)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-iodo-1H-pyrazole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 eq). The use of a tertiary amine base is critical to scavenge the HCl generated during the reaction without competing in the nucleophilic substitution.

-

Slowly add a solution of trityl chloride (1.1 eq) in anhydrous dichloromethane.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound as a white to off-white solid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons of the trityl group (multiplet, ~7.1-7.4 ppm). Two distinct singlets for the pyrazole ring protons. The chemical shifts will be influenced by the iodine and trityl substituents. |

| ¹³C NMR | Signals corresponding to the carbons of the pyrazole ring, with the C4 carbon significantly shifted due to the iodine atom. Multiple signals in the aromatic region for the trityl group. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight (436.3 g/mol ). |

The Role of this compound in Drug Discovery: A Focus on Cross-Coupling Reactions

The true value of this compound lies in its utility as a versatile building block in the synthesis of complex drug molecules. The C-I bond is particularly amenable to a wide range of palladium- and copper-catalyzed cross-coupling reactions.[2]

Caption: Cross-coupling reactions of this compound.

Case Study: Synthesis of Crizotinib Intermediate

A key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib is 4-(4-Iodo-1H-pyrazol-1-yl)piperidine.[3] While not directly using the trityl-protected version, the synthesis highlights the importance of the 4-iodopyrazole core. The trityl group in this compound offers an alternative strategy where the pyrazole nitrogen is protected during the initial coupling steps, and then deprotected to allow for subsequent functionalization.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid.

Materials:

-

This compound

-

Aryl- or Heteroaryl-boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water (if using an inorganic base)

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

-

Add the solvent and water (if applicable).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes. The removal of oxygen is critical to prevent the degradation of the palladium catalyst.

-

Heat the reaction to 80-110 °C and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Deprotection of the Trityl Group

The trityl group is prized for its lability under acidic conditions, allowing for its removal without affecting many other functional groups.

Experimental Protocol: Acid-Catalyzed Deprotection

Materials:

-

4-Substituted-1-trityl-1H-pyrazole

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent

-

Dichloromethane (DCM) or Methanol (MeOH)

Procedure:

-

Dissolve the trityl-protected pyrazole in dichloromethane.

-

Add a solution of trifluoroacetic acid (10-20% in DCM) or HCl (e.g., 4M in dioxane) dropwise at 0 °C. The use of a scavenger, such as triethylsilane, can be beneficial to trap the liberated trityl cation and prevent side reactions.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, carefully neutralize the acid with a base (e.g., saturated aqueous NaHCO₃).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the deprotected pyrazole as needed.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

While a specific Safety Data Sheet (SDS) for this compound is not universally available, the SDS for 4-iodopyrazole indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4] Similar precautions should be taken with the trityl-protected derivative.

Conclusion

This compound is a testament to the power of strategic molecular design. The combination of a reactive iodine handle and a robust, yet readily cleavable, protecting group makes it an invaluable tool for medicinal chemists. Its successful application in the synthesis of complex, biologically active molecules underscores its importance in the ongoing quest for new and improved therapeutics. By understanding its synthesis, reactivity, and proper handling, researchers can confidently leverage this key intermediate to accelerate their drug discovery programs.

References

- 1. mdpi.com [mdpi.com]

- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to 4-Iodo-1-trityl-1H-pyrazole: Structure, Synthesis, and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-1-trityl-1H-pyrazole is a pivotal intermediate in modern organic and medicinal chemistry. Its structure uniquely combines the biologically significant pyrazole scaffold with two key functionalities: a trityl (triphenylmethyl) protecting group at the N1 position and an iodine atom at the C4 position. This strategic arrangement renders it an exceptionally valuable building block. The bulky trityl group not only masks the reactive N-H proton of the pyrazole ring, thereby preventing unwanted side reactions, but also directs electrophilic substitution to the C4 position. The resulting carbon-iodine bond serves as a versatile handle for introducing molecular complexity through a variety of cross-coupling reactions. This guide provides an in-depth analysis of the compound's structure, nomenclature, synthesis, and critical role in the development of complex molecular architectures.

Deciphering the Molecular Architecture: Structure and Nomenclature

The systematic name, this compound, precisely describes its constituent parts. A thorough understanding of this nomenclature is fundamental to appreciating its chemical behavior.

-

1H-Pyrazole: This forms the core heterocyclic ring, a five-membered aromatic system with three carbon atoms and two adjacent nitrogen atoms. Pyrazole moieties are prevalent in biologically active compounds, making them a frequent target in pharmaceutical research.[1]

-

4-Iodo: An iodine atom is substituted at the 4-position of the pyrazole ring. Halogenated pyrazoles, particularly those iodinated at the C4 position, are highly sought-after intermediates.[2] The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it the most reactive and ideal for transformations like metal-halogen exchange and palladium-catalyzed cross-coupling reactions.[2][3]

-

1-Trityl: The voluminous triphenylmethyl (trityl) group is attached to the nitrogen atom at the 1-position. The trityl group serves as a crucial protecting group for the N-H functionality of the pyrazole.[4][5] Its steric bulk influences the regioselectivity of subsequent reactions, and its acid-labile nature allows for straightforward removal when its protective function is no longer needed.[4][6]

Chemical Identity

| Property | Value | Source |

| IUPAC Name | This compound | [7] |

| CAS Number | 191980-54-8 | [8][9][10] |

| Molecular Formula | C22H17IN2 | [7][8] |

| Molecular Weight | 436.29 g/mol | [7][8] |

| Boiling Point | 537.3±50.0 °C (Predicted) | [8] |

| Density | 1.40±0.1 g/cm3 (Predicted) | [8] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Define nodes for atoms with positions N1 [label="N", pos="0,0.866!"]; N2 [label="N", pos="-0.75,0!"]; C3 [label="C", pos="-0.3,-0.8!"]; C4 [label="C", pos="0.6,-0.5!"]; C5 [label="C", pos="0.75,0.5!"]; I [label="I", pos="1.2, -1.2!"]; Trityl [label="Tr", pos="0, 2.0!"]; // Tr represents the Trityl group// Define edges for bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C4 -- I; N1 -- Trityl;

// Add double bonds edge [style=double]; N2 -- C3 [style=solid]; C4 -- C5 [style=solid];

// Manually represent double bonds in the ring node [shape=none, label=""] p1 at (-0.5, -0.4); node [shape=none, label=""] p2 at (0.2, 0.0); C3 -- p1 [style=solid, len=0.5]; p1 -- C4 [style=solid, len=0.5]; C5 -- p2 [style=solid, len=0.5]; p2 -- N1 [style=solid, len=0.5]; }

Caption: Chemical structure of this compound.

Strategic Synthesis: A Step-by-Step Protocol

The synthesis of this compound is a logical, multi-step process that hinges on the principles of protecting group chemistry and electrophilic aromatic substitution. The general workflow involves the initial protection of the pyrazole nitrogen followed by regioselective iodination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2024.sci-hub.ru [2024.sci-hub.ru]

- 3. benchchem.com [benchchem.com]

- 4. One moment, please... [total-synthesis.com]

- 5. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 6. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 7. 4-Iodo-1-(triphenylmethyl)-1H-pyrazole | C22H17IN2 | CID 15324479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 191980-54-8 [m.chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. parchem.com [parchem.com]

A-Z Guide to Organic Solvents for 4-Iodo-1-trityl-1H-pyrazole

A Senior Application Scientist's In-depth Technical Guide on Solubility Determination

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

For researchers, scientists, and professionals in drug development, understanding the solubility of novel chemical entities is a cornerstone of successful process development, formulation, and preclinical studies. This guide provides a comprehensive framework for determining the solubility of 4-Iodo-1-trityl-1H-pyrazole, a specialized heterocyclic compound. Recognizing that specific solubility data for such niche molecules are often not publicly available, this document focuses on equipping the researcher with the foundational theory, predictive logic, and detailed experimental protocols necessary to generate reliable solubility data in-house. We will delve into the structural characteristics of the molecule to predict its behavior, provide a step-by-step isothermal equilibrium protocol, and offer insights into data interpretation and troubleshooting.

Introduction: The Significance of Pyrazole Scaffolds and Solubility

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] They serve as versatile scaffolds in the design of therapeutic agents across numerous areas, including oncology, inflammation, and infectious diseases.[1][2][3] The compound this compound (C₂₂H₁₇IN₂) is a functionalized pyrazole featuring a bulky, nonpolar trityl protecting group and an iodine atom, making it a valuable intermediate for further synthetic modifications.[4][5]

The success of any subsequent reaction, purification, or formulation involving this compound hinges on a thorough understanding of its solubility. Solubility dictates the choice of reaction media, the efficiency of crystallization, the design of extraction procedures, and the feasibility of creating formulations for biological screening. This guide serves as a practical, hands-on manual for elucidating these critical solubility characteristics.

Theoretical Framework: Predicting Solubility from Molecular Structure

The age-old principle of "like dissolves like" remains a powerful predictive tool in solubility science.[6][7] The polarity of both the solute and the solvent are the primary drivers of dissolution.[8] Let's analyze the structure of this compound to form a hypothesis about its solubility profile.

-

The Trityl Group (Triphenylmethyl): This is a very large, sterically hindering, and highly nonpolar (lipophilic) group. It consists of three phenyl rings attached to a central carbon. This group will dominate the molecule's character, strongly favoring solubility in nonpolar to moderately polar organic solvents.

-

The Pyrazole Ring: The pyrazole ring itself is a polar heterocyclic aromatic system containing two adjacent nitrogen atoms. While the parent pyrazole has some water solubility, in this molecule, its polar contribution is significantly masked by the trityl group.[9]

-

The Iodo Group: The iodine atom at the 4-position adds to the molecular weight and introduces some polarizability, but it does not contribute significantly to polarity in the way a hydrogen-bonding group would.[10][11]

Hypothesis: Based on this analysis, this compound is expected to be:

-

Highly soluble in nonpolar aromatic solvents (e.g., toluene) and chlorinated solvents (e.g., dichloromethane, chloroform) which can stabilize the large aromatic structure.

-

Moderately to highly soluble in moderately polar aprotic solvents like tetrahydrofuran (THF), ethyl acetate, and acetone.[12][13]

-

Slightly soluble to insoluble in highly polar protic solvents like ethanol and methanol, where the large nonpolar trityl group will resist solvation.

-

Practically insoluble in highly polar solvents like water.

This predictive exercise is crucial as it informs the selection of solvents for experimental determination, saving time and resources.

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[14][15] This technique involves generating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.[16][17]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or small flasks with screw caps

-

Orbital shaker with temperature control (or temperature-controlled water bath)

-

Analytical balance (readable to 0.1 mg)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Pipettes and volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Rotary evaporator or vacuum oven

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at equilibrium. A good starting point is ~20-50 mg of solid for every 1-2 mL of solvent.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of each selected solvent to its respective vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the slurries for a minimum of 24-48 hours.[6][14] This extended time is critical to ensure the system reaches thermodynamic equilibrium.[15][18]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the same temperature-controlled environment for at least 2-4 hours to let the excess solid settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove all undissolved microparticulates.

-

Solvent Evaporation: Carefully evaporate the solvent from the filtered aliquot using a rotary evaporator or a stream of nitrogen, followed by drying in a vacuum oven until a constant weight is achieved.

-

Gravimetric Analysis: Weigh the vial containing the dried solute. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved compound.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of dried solute (mg) / Volume of aliquot withdrawn (mL)

Workflow Diagram

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Data Presentation and Interpretation

The results of your solubility experiments should be compiled into a clear, organized table. This allows for easy comparison and helps in selecting the optimal solvent for a given application.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solvent Type | Relative Polarity[13][19] | Solubility (mg/mL) | Observations |

| Hexane | Nonpolar (Aliphatic) | 0.009 | [Experimental Data] | e.g., Insoluble |

| Toluene | Nonpolar (Aromatic) | 0.099 | [Experimental Data] | e.g., Very Soluble |

| Dichloromethane | Polar Aprotic | 0.309 | [Experimental Data] | e.g., Freely Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | [Experimental Data] | e.g., Soluble |

| Ethyl Acetate | Polar Aprotic | 0.228 | [Experimental Data] | e.g., Soluble |

| Acetone | Polar Aprotic | 0.355 | [Experimental Data] | e.g., Sparingly Soluble |

| Acetonitrile | Polar Aprotic | 0.460 | [Experimental Data] | e.g., Slightly Soluble |

| Methanol | Polar Protic | 0.762 | [Experimental Data] | e.g., Very Slightly Soluble |

| Water | Polar Protic | 1.000 | [Experimental Data] | e.g., Insoluble |

Note: This table is a template. The user is expected to populate it with their own experimentally derived data.

Troubleshooting and Field-Proven Insights

-

Slow Dissolution: If you suspect equilibrium has not been reached in 24 hours (common for large, crystalline compounds), extend the agitation time to 72 hours and sample at 24, 48, and 72 hours. If the concentration is no longer increasing, you have reached equilibrium.

-

Poor Wettability: If the compound floats on the solvent surface, brief sonication at the start of the experiment can help wet the solid and initiate dissolution.[15]

-

Analytical Method: While the gravimetric method is robust, it can be time-consuming. For higher throughput, a calibration curve can be created using HPLC-UV or UV-Vis. A small, filtered aliquot of the saturated solution is diluted and its concentration is determined against the curve. This is the preferred method in modern drug discovery labs.[18]

-

Polymorphism: Be aware that the compound's crystalline form (polymorph) can affect its solubility. Ensure you are using a consistent solid form for all experiments and consider characterizing the solid residue after the experiment (e.g., by DSC or XRD) to check for any phase transformations.[15]

Conclusion

While a direct search for the solubility of this compound may not yield immediate results, a systematic approach combining theoretical prediction and robust experimental methodology can provide the necessary data with high confidence. By understanding the interplay of the bulky nonpolar trityl group and the polar pyrazole core, researchers can make informed decisions about solvent selection. The isothermal shake-flask method, though classic, remains the gold standard for determining thermodynamic solubility. The data generated through this protocol will be invaluable for guiding synthesis, purification, and formulation efforts, ultimately accelerating the drug development pipeline.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 191980-54-8 [chemicalbook.com]

- 5. 4-Iodo-1-(triphenylmethyl)-1H-pyrazole | C22H17IN2 | CID 15324479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.ws [chem.ws]

- 8. uhplcs.com [uhplcs.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

- 13. chem.rochester.edu [chem.rochester.edu]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Reagents & Solvents [chem.rochester.edu]

Foreword: Navigating Data Gaps with Chemical Expertise

An In-Depth Technical Guide to the Safe Handling of 4-Iodo-1-trityl-1H-pyrazole

This guide provides a comprehensive overview of the safety and handling protocols for this compound. It is intended for researchers, scientists, and professionals in the field of drug development who may work with this or structurally related compounds.

A critical point to note is the current lack of a detailed, publicly available Safety Data Sheet (SDS) specifically for this compound with comprehensive hazard classification data[1]. This is not uncommon for novel or specialized research chemicals. Therefore, this document has been constructed by synthesizing data from SDSs of structurally similar compounds, namely other 4-iodopyrazoles, and by applying established principles of chemical safety and toxicological assessment based on the compound's functional groups. The trityl (triphenylmethyl) group is large and sterically hindering, which may influence the compound's physical properties and biological interactions compared to its smaller N-substituted or N-unsubstituted analogs. The information herein should be used as a robust starting point for risk assessment, but it is imperative to consult the supplier-specific SDS upon acquisition of the material and to perform a thorough risk assessment for any specific experimental protocol.

Compound Overview and Physicochemical Properties

This compound is a heterocyclic organic compound. The pyrazole ring is a common scaffold in medicinal chemistry, and the iodo-substituent at the 4-position makes it a valuable intermediate for introducing further molecular complexity through cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings[2][3]. The trityl group serves as a bulky protecting group for the pyrazole nitrogen, which can influence solubility and reaction kinetics[4].

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 191980-54-8 | [1] |

| Molecular Formula | C₂₂H₁₇IN₂ | [5] |

| Molecular Weight | 436.3 g/mol | [5] |

| Appearance | Solid (form may vary) | General knowledge |

| Storage Temperature | 2-8°C, under inert atmosphere, protect from light | [6][7] |

Hazard Identification and Risk Profile

Table 2: GHS Hazard Classifications of Analogous Iodopyrazole Compounds

| Compound | Hazard Statements | Signal Word | Source |

| 4-Iodo-1H-pyrazole | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), STOT SE 3 (Respiratory irritation) | Warning | [9] |

| 3-Iodo-1H-pyrazole | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), STOT SE 3 (Respiratory irritation) | Warning | [10] |

| 4-Iodo-1-methyl-1H-pyrazole | Skin Irritation (Category 2), Serious Eye Damage (Category 1), May be harmful if swallowed, May cause respiratory irritation | Danger | [11] |

| 4-Iodo-3,5-bis-(trifluoromethyl)-1H-pyrazole | Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Irritation (Category 2), STOT SE 3 (Respiratory system) | Warning | [12] |

Derived Risk Profile for this compound:

-

Skin and Eye Irritation: Based on the consistent classification of analogs, this compound should be considered a skin and eye irritant. The large trityl group may or may not mitigate this effect, but prudence dictates assuming irritation potential.

-

Respiratory Irritation: As a solid powder, inhalation of dust can cause respiratory tract irritation. This is a common hazard for many fine organic solids and is explicitly mentioned for analogous pyrazoles[10][11].

-

Oral Toxicity: While acute toxicity data is not available, related compounds are classified as potentially harmful if swallowed[11]. Ingestion should be avoided.

-

Chronic Effects: No data is available on the chronic toxicity, mutagenicity, or carcinogenicity of this compound. As with any new chemical entity, exposure should be minimized.

-

Hazardous Decomposition: Upon combustion, hazardous decomposition products can be released, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide[6][9].

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. The causality is clear: to prevent irritation and potential sensitization, both environmental controls and personal barriers are necessary.

-

Engineering Controls: All manipulations of solid this compound (e.g., weighing, transferring, preparing solutions) must be conducted in a certified chemical fume hood to prevent inhalation of dust. An eyewash station and safety shower must be readily accessible[12].

-

Eye and Face Protection: Chemical safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133 are mandatory[6][12]. A face shield should be considered for larger quantities or when there is a significant risk of splashing.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. It is crucial to inspect gloves before use and to use a proper removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with laboratory procedures.

-

Skin and Body Protection: A laboratory coat is required. For significant quantities or tasks with a higher risk of contamination, additional protective clothing, such as sleeves or an apron, may be warranted[12].

Standard Operating Protocol for Safe Handling

The following protocol is a self-validating system designed to minimize exposure at each step.

Step 1: Preparation and Pre-Handling Check

-

Verify that a current, supplier-specific SDS is on hand. If not, proceed with the high-caution protocol outlined here.

-

Ensure the chemical fume hood is operational and has a valid certification.

-

Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood to minimize movement in and out of the controlled area.

-

Don the required PPE as specified in Section 3.

Step 2: Aliquoting the Solid Compound

-

Gently open the container inside the fume hood, avoiding any sudden movements that could aerosolize the powder.

-

Use a clean spatula to carefully transfer the desired amount of the solid to a tared weigh boat or directly into the reaction vessel.

-

If transferring to a vial, use a powder funnel to prevent spillage.

-

Close the primary container tightly and wipe it down with a damp cloth before removing it from the fume hood.

Step 3: Dissolution

-

Add the solvent to the vessel containing the this compound.

-

Ensure the vessel is capped or covered during dissolution (e.g., with a septum) if the process involves agitation or heating.

Step 4: Post-Handling and Cleanup

-

Wipe down the spatula and any other reusable equipment with a solvent-moistened cloth.

-

Dispose of all contaminated disposable materials (weigh boats, gloves, wipes) in a designated, sealed waste container for halogenated organic waste.

-

Wash hands thoroughly with soap and water after removing gloves.

Spill and Emergency Procedures

In Case of Accidental Exposure:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[9].

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention[9].

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[9].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[9].

Spill Response:

For a small spill of solid material:

-

Ensure the area is well-ventilated (fume hood).

-

Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

-

Place the material into a suitable, labeled container for disposal.

-

Clean the spill area with a damp cloth, and dispose of the cloth in the halogenated waste.

Chemical Stability and Reactivity

-

Stability: The compound should be stored in a cool, dry, well-ventilated place, away from light and in a tightly sealed container, preferably under an inert atmosphere[6].

-

Incompatible Materials: Avoid strong oxidizing agents[9][13]. The pyrazole ring system can be susceptible to oxidation.

-

Hazardous Reactions: No hazardous polymerization is expected. The primary reactivity of interest is the carbon-iodine bond, which is susceptible to cleavage and substitution in various chemical reactions, particularly those involving transition metal catalysts or strong bases/nucleophiles[3]. These reactions themselves may have associated hazards (e.g., pyrophoric reagents, exothermic reactions) that must be assessed independently.

// Main compound node main [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Hazard nodes h1 [label="Strong Oxidizing Agents", fillcolor="#FFFFFF", fontcolor="#202124"]; h2 [label="Excess Heat / Light", fillcolor="#FFFFFF", fontcolor="#202124"]; h3 [label="Strong Acids", fillcolor="#FFFFFF", fontcolor="#202124"];

// Result nodes r1 [label="Potential for Vigorous Reaction\nor Decomposition", shape=box, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; r2 [label="Degradation", shape=box, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; r3 [label="Potential for Detritylation\nor Decomposition", shape=box, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"];

// Connections main -> r1; h1 -> r1; main -> r2; h2 -> r2; main -> r3; h3 -> r3; } axdot Caption: Potential incompatibilities for this compound.

Waste Disposal

All waste containing this compound, including contaminated consumables and rinse solutions, must be disposed of as hazardous chemical waste. It should be collected in a clearly labeled, sealed container designated for non-aqueous halogenated organic waste. Follow all local, state, and federal regulations for hazardous waste disposal.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. 4-Iodo-1-(triphenylmethyl)-1H-pyrazole | C22H17IN2 | CID 15324479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 191980-54-8 [chemicalbook.com]

- 8. mu.edu.sa [mu.edu.sa]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

- 12. fishersci.es [fishersci.es]

- 13. fishersci.com [fishersci.com]

The Advent of the Iodo-Handle: A Technical Guide to the Discovery and Strategic Iodination of Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of biologically active compounds.[1] The strategic introduction of an iodine atom onto this heterocyclic framework dramatically expands its synthetic versatility, providing a crucial "handle" for the construction of complex molecular architectures through various cross-coupling reactions. This technical guide provides a comprehensive exploration of the discovery and history of pyrazole iodination, from its foundational roots in electrophilic aromatic substitution to the sophisticated, regioselective methodologies employed today. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a forward-looking perspective on the evolving landscape of pyrazole functionalization.

A Historical Perspective: From Knorr's Discovery to a Synthetic Mainstay

The story of pyrazole chemistry begins in 1883 with German chemist Ludwig Knorr's pioneering synthesis of pyrazole derivatives through the condensation of 1,3-dicarbonyl compounds with hydrazines.[2][3][4] This seminal work, now known as the Knorr pyrazole synthesis, laid the groundwork for the exploration of this versatile heterocycle.[4][5][6] While Knorr's initial focus was on the synthesis of the pyrazole core itself, the inherent aromaticity of the ring system naturally led to investigations into its reactivity, particularly its propensity for electrophilic substitution.

The early 20th century saw significant advancements in the understanding of electrophilic aromatic substitution on various aromatic and heteroaromatic systems. However, the specific history of pyrazole iodination is less a single, landmark discovery and more a gradual evolution, mirroring the development of iodinating agents themselves. Early methods for halogenation were often harsh and lacked the regioselectivity demanded by modern synthetic campaigns. The development of milder and more selective iodinating reagents throughout the 20th century, such as N-iodosuccinimide (NIS) and iodine in combination with various oxidants, provided chemists with the tools to precisely functionalize the pyrazole ring. This progression has been driven by the increasing demand for iodinated pyrazoles as versatile intermediates in drug discovery and materials science.

The Iodination of Pyrazoles: A Tale of Two Positions

The pyrazole ring presents two primary positions for electrophilic iodination: the C4 and C5 carbons. The regioselectivity of the iodination is a critical consideration in any synthetic strategy and is dictated by a combination of the electronic nature of the pyrazole substrate and the chosen iodination methodology.

The Electron-Rich C4 Position: The Realm of Electrophilic Attack

The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to attack by electrophilic iodinating agents.[7][8] This inherent reactivity makes direct electrophilic iodination the most common and straightforward approach for the synthesis of 4-iodopyrazoles.

A variety of reagents and conditions have been developed to achieve this transformation with high efficiency and regioselectivity. These methods generally involve the in-situ generation of a potent electrophilic iodine species (I⁺) from a suitable iodine source.

Common Reagents for C4 Iodination:

-

Molecular Iodine (I₂) with an Oxidant: This classic and cost-effective approach utilizes an oxidant to convert molecular iodine into a more electrophilic species. Common oxidants include:

-

Ceric Ammonium Nitrate (CAN): A mild and effective oxidant that facilitates the iodination of a wide range of pyrazoles.[9]

-

Hydrogen Peroxide (H₂O₂): This system offers a "green" alternative, with water as the only byproduct, making it an environmentally friendly option.[10]

-

Potassium Iodate (KIO₃): Often used in acidic conditions, KIO₃ provides an efficient route to 4-iodopyrazoles.[11]

-

-

N-Iodosuccinimide (NIS): A mild and versatile iodinating agent, NIS is particularly useful for substrates that may be sensitive to harsher oxidative conditions. Its reactivity can be enhanced by the addition of a strong acid like trifluoroacetic acid (TFA).[11]

-

Iodine Monochloride (ICl): A powerful iodinating agent that can be used for the direct iodination of pyrazoles. The addition of a non-nucleophilic base like lithium carbonate is often necessary to neutralize the HCl generated during the reaction.[12][13]

The general mechanism for electrophilic C4 iodination proceeds through a classic SEAr pathway, as illustrated below.

Caption: Generalized mechanism of electrophilic iodination at the C4 position of the pyrazole ring.

The C5 Position: A Target for Directed Iodination

While the C4 position is electronically favored for electrophilic attack, the C5 position can be selectively iodinated through methods that leverage the acidity of the C5-H bond, particularly in N-substituted pyrazoles. This is typically achieved through a deprotonation-iodination sequence.

Methodology for C5 Iodination:

-

Lithiation followed by Iodolysis: This powerful strategy involves the deprotonation of the C5 position using a strong base, most commonly n-butyllithium (n-BuLi), at low temperatures to form a highly nucleophilic lithium pyrazolide intermediate. This intermediate is then quenched with an electrophilic iodine source, such as molecular iodine, to afford the 5-iodopyrazole derivative.[9] This method offers excellent regioselectivity for the C5 position.

The workflow for this regioselective C5 iodination is depicted below.

Caption: Workflow for the regioselective synthesis of 5-iodopyrazoles via lithiation-iodination.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-iodo and 5-iodopyrazoles, representing common and reliable methods in the field.

Protocol 3.1: Synthesis of 4-Iodopyrazoles using Iodine and Ceric Ammonium Nitrate (CAN)

This protocol is adapted from established procedures for the efficient C4-iodination of pyrazoles.[1]

Materials:

-

Starting pyrazole (1.0 mmol)

-

Acetonitrile (6 mL)

-

Ceric Ammonium Nitrate (CAN) (1.1 mmol, 603 mg)

-

Elemental Iodine (I₂) (1.3 mmol, 330 mg)

-

Dichloromethane

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the starting pyrazole (1.0 mmol) in acetonitrile (6 mL), add ceric ammonium nitrate (CAN) (1.1 mmol, 603 mg) and elemental iodine (1.3 mmol, 330 mg).

-

Reflux the reaction mixture overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (15 mL).

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) to quench any remaining iodine, followed by water (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-iodopyrazole.

Protocol 3.2: Synthesis of 5-Iodopyrazoles via Lithiation-Iodination

This protocol is based on the regioselective synthesis of 5-iodopyrazoles from N-substituted pyrazoles.[9][11]

Materials:

-

N-substituted pyrazole (1.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (8 mL)

-

n-Butyllithium (n-BuLi) (2.5 M in hexanes, 0.52 mL, 1.3 mmol)

-

Elemental Iodine (I₂) (1.4 mmol, 356 mg)

-

Dichloromethane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the N-substituted pyrazole (1.0 mmol) in dry THF (5 mL) under an inert atmosphere (e.g., argon), cool the mixture to -78 °C.

-

Add n-BuLi (2.5 M in hexane, 0.52 mL, 1.3 mmol) dropwise with vigorous stirring.

-

After 10 minutes, add a solution of iodine (1.4 mmol, 356 mg) in dry THF (3 mL).

-

Allow the reaction mixture to warm to room temperature over 4 hours.

-

Dilute the reaction with dichloromethane (30 mL).

-

Wash the organic layer with saturated aqueous Na₂S₂O₃ (10 mL), then with water (5 mL).

-

Dry the organic layer over Na₂SO₄ and remove the solvents under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Comparative Analysis of Iodination Methodologies

The choice of iodination method is a critical decision in the synthesis of iodinated pyrazoles. The following table provides a comparative summary of common methods, highlighting their key features to aid in experimental design.

| Method | Reagents | Typical Position | Advantages | Limitations |

| Iodine/CAN | I₂, Ceric Ammonium Nitrate | C4 | Mild conditions, good yields for many substrates.[9] | Requires removal of cerium byproducts.[14] |

| Iodine/H₂O₂ | I₂, Hydrogen Peroxide | C4 | "Green" method, water is the only byproduct.[10] | May require longer reaction times for less reactive substrates. |

| NIS/Acid | N-Iodosuccinimide, Acid (e.g., TFA) | C4 | Mild, suitable for acid-sensitive substrates.[11] | NIS can be expensive for large-scale synthesis.[14] |

| ICl | Iodine Monochloride, Base (e.g., Li₂CO₃) | C4 | Highly reactive, effective for a range of substrates.[12][13] | Generates HCl, requiring a base to prevent side reactions.[12] |

| n-BuLi/I₂ | n-Butyllithium, I₂ | C5 | Excellent regioselectivity for the C5 position.[9] | Requires anhydrous conditions and low temperatures. |

Applications in Drug Discovery and Beyond: The Power of the Iodo-Handle

The synthetic utility of iodinated pyrazoles lies in the reactivity of the carbon-iodine bond, which serves as a versatile handle for the construction of more complex molecules through palladium-catalyzed cross-coupling reactions.[1] The Suzuki-Miyaura and Sonogashira couplings are two of the most powerful and widely used methods for this purpose. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the rapid diversification of the pyrazole scaffold and the synthesis of libraries of compounds for biological screening.

Caption: Utility of iodinated pyrazoles in Suzuki and Sonogashira cross-coupling reactions.

The ability to functionalize the pyrazole core through iodinated intermediates has been instrumental in the development of numerous compounds with a wide range of biological activities, including kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. The iodo-handle allows for the systematic exploration of structure-activity relationships (SAR), enabling the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates.

Conclusion and Future Outlook

The journey of pyrazole iodination, from its conceptual beginnings in the principles of electrophilic aromatic substitution to the highly sophisticated and regioselective methods of today, is a testament to the ingenuity of synthetic chemists. The development of a diverse toolbox of iodination reagents and protocols has transformed the pyrazole scaffold into a highly versatile platform for the construction of novel and complex molecules. As the demand for new therapeutic agents and functional materials continues to grow, the importance of iodinated pyrazoles as key synthetic intermediates is set to increase. Future research in this area will likely focus on the development of even more sustainable and atom-economical iodination methods, as well as the application of these powerful building blocks in the discovery of the next generation of innovative medicines and materials.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. researchgate.net [researchgate.net]

- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]